4-Pentylphenyl 4-heptylbenzoate
Description
Chemical Identity and Nomenclature
This compound (C₂₅H₃₄O₂) belongs to the biphenyl ester family, featuring a benzoic acid moiety esterified to a 4-pentylphenol derivative. The IUPAC name systematically describes its structure: the heptyl chain occupies the para position of the benzoyl group, while the pentyl chain extends from the phenolic ring. Key identifiers include:
- Molecular Formula : C₂₅H₃₄O₂
- SMILES Notation : CCCCCCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)CCCCC
- InChIKey : ANBMVPQBRCOMBX-UHFFFAOYSA-N
This compound shares structural homology with other liquid-crystalline esters, such as 4-cyanophenyl 4-heptylbenzoate (differing by a cyano substituent) and 4-pentylphenyl 4-methoxybenzoate (substituting heptyl with methoxy). The extended alkyl chains (pentyl and heptyl) enhance molecular anisotropy, a critical factor in mesophase stabilization.
| Property | This compound | 4-Cyanophenyl 4-Heptylbenzoate |
|---|---|---|
| Molecular Formula | C₂₅H₃₄O₂ | C₂₁H₂₃NO₂ |
| Functional Group | Ester | Ester + Nitrile |
| Phase Behavior | Nematic/Cholesteric | Nematic |
Historical Context in Liquid Crystal Research
The discovery of liquid crystals traces back to Friedrich Reinitzer’s 1888 observations of cholesteryl benzoate’s dual melting points. While this compound emerged later, its design principles reflect key milestones:
- Thermotropic Behavior : Like Reinitzer’s cholesteryl benzoate, this compound exhibits thermotropic mesomorphism, transitioning between crystalline, liquid crystal, and isotropic phases upon heating.
- Structural Evolution : Early work on cholesterol derivatives (e.g., cholesteryl nonanoate) demonstrated the role of alkyl chain length in modulating phase transitions. This informed the rational design of this compound, where pentyl/heptyl chains optimize packing efficiency.
- Display Technology Precursors : James Fergason’s 1960s chiral nematic devices utilized analogous esters, highlighting their utility in optical modulation.
The compound’s synthesis in the late 20th century coincided with advances in synthetic organic chemistry, enabling precise alkyl chain engineering for tailored mesophase ranges.
Academic Significance in Materials Science
This compound serves three principal roles in contemporary research:
A. Mesophase Stabilization
The molecule’s rigid biphenyl core and flexible termini induce a favorable balance of orientational order and fluidity. Experimental studies show that increasing alkyl chain length (e.g., heptyl vs. pentyl) lowers melting points while broadening nematic phase windows. For instance, the related compound 4-cyanophenyl 4-heptylbenzoate exhibits a nematic range of 42–61°C, suggesting analogous behavior in the pentyl/heptyl variant.
B. Host-Guest Systems
In photonic applications, this ester acts as a host matrix for luminophores (e.g., perylene diimides). The aligned nematic phase templates guest molecule orientation, enhancing polarized emission—a phenomenon critical for organic LEDs and lasers.
C. Chiral Induction
When doped with chiral additives (e.g., cholesterol derivatives), this compound forms cholesteric phases with tunable helical pitches. These architectures enable the fabrication of:
Table 2 : Key Applications in Advanced Materials
| Application | Mechanism | Reference |
|---|---|---|
| Optical Sensors | Thermo-optic response | |
| Tunable Lasers | Guest-host alignment | |
| Photonic Crystals | Chiral pitch modulation |
Structure
3D Structure
Properties
CAS No. |
79606-05-6 |
|---|---|
Molecular Formula |
C25H34O2 |
Molecular Weight |
366.5 g/mol |
IUPAC Name |
(4-pentylphenyl) 4-heptylbenzoate |
InChI |
InChI=1S/C25H34O2/c1-3-5-7-8-10-12-21-13-17-23(18-14-21)25(26)27-24-19-15-22(16-20-24)11-9-6-4-2/h13-20H,3-12H2,1-2H3 |
InChI Key |
ANBMVPQBRCOMBX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)CCCCC |
Origin of Product |
United States |
Preparation Methods
Esterification Reaction
Esterification is the most common method for synthesizing benzoate compounds, including this compound. The general procedure involves the reaction of a phenol with a carboxylic acid or its derivative.
Reagents :
- 4-pentylphenol
- 4-heptylbenzoic acid or its chloride derivative
- Catalysts (e.g., sulfuric acid, pyridine)
-
- Mix the phenol and carboxylic acid in a suitable solvent (such as toluene).
- Heat the mixture under reflux conditions to promote the reaction.
- Remove water generated during the reaction using a Dean-Stark apparatus.
- Upon completion, purify the product through column chromatography.
Friedel-Crafts Acylation
Friedel-Crafts acylation can be employed to introduce the heptyloxy group onto the aromatic ring before esterification.
Reagents :
- A suitable acyl chloride (e.g., heptyl chloride)
- Lewis acid catalyst (e.g., aluminum chloride)
-
- Dissolve the aromatic compound in an inert solvent.
- Add the acyl chloride and Lewis acid catalyst.
- Stir at room temperature or slightly elevated temperatures.
- Quench the reaction and isolate the product through standard work-up procedures.
Comparative Analysis of Preparation Methods
The following table summarizes key aspects of the different preparation methods for this compound:
| Method | Advantages | Disadvantages |
|---|---|---|
| Esterification | Simple procedure; high yield | Requires careful control of reaction conditions |
| Friedel-Crafts Acylation | Direct introduction of alkyl groups | Sensitive to sterics; may require excess reagents |
Research Findings
Recent studies have focused on optimizing these synthesis routes to enhance yield and purity:
Yield Optimization : Research indicates that using a combination of solvents can improve yields significantly. For instance, a mixture of toluene and ethanol has been shown to facilitate better solubility of reactants and products.
Catalyst Efficiency : The choice of catalyst plays a crucial role in both esterification and Friedel-Crafts reactions. Studies suggest that using more efficient catalysts like ionic liquids can reduce reaction times and increase yields.
Data Tables
Table: Reaction Conditions for Esterification
| Parameter | Condition |
|---|---|
| Temperature | Reflux (approximately 120°C) |
| Reaction Time | Typically 3-6 hours |
| Solvent | Toluene |
| Catalyst | Sulfuric Acid or Pyridine |
Table: Yield Comparison
| Method | Yield (%) |
|---|---|
| Esterification | Up to 85% |
| Friedel-Crafts | Up to 75% |
Chemical Reactions Analysis
Types of Reactions
4-Pentylphenyl 4-heptylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-pentylbenzoic acid or 4-heptylphenol.
Reduction: Formation of 4-pentylphenyl 4-heptylbenzyl alcohol.
Substitution: Formation of brominated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
Liquid Crystal Technology
4-Pentylphenyl 4-heptylbenzoate is primarily utilized in liquid crystal displays (LCDs) due to its nematic phase characteristics. The compound's ability to align molecules directionally without positional order makes it suitable for display technologies.
Key Findings:
- Phase Stability : Studies have shown that this compound maintains stability across a range of temperatures, which is crucial for practical applications in LCDs.
- Electrical Responsiveness : The compound exhibits favorable electrical properties, such as low threshold and saturation voltages, enhancing the performance of liquid crystal devices .
| Property | Value at 25°C | Value at 0°C |
|---|---|---|
| Threshold Voltage | 1.05 V | 1.40 V |
| Saturation Voltage | 1.85 V | 2.50 V |
| Turn ON Delay Time | 40 ms | 200 ms |
| Rise Time | 60 ms | 400 ms |
| Decay Time | 210 ms | 600 ms |
Drug Delivery Systems
The interaction of this compound with biological membranes has implications for drug delivery systems. Research indicates that it interacts with P-glycoprotein, a key player in drug transport across cell membranes, suggesting potential applications in modulating drug absorption and distribution.
Case Study :
A study demonstrated that the compound can enhance the permeability of certain drugs through biological membranes, indicating its potential as an excipient in pharmaceutical formulations.
Biochemical Studies
The compound has been explored for its biological activity, including its inhibition of cytochrome P450 enzymes, which are crucial in drug metabolism.
Biological Activity Summary Table
| Activity Type | Observed Effect |
|---|---|
| Enzyme Inhibition | Inhibition of specific cytochrome P450 enzymes |
| Drug Interaction | Modulation of drug absorption via P-glycoprotein |
Mechanism of Action
The mechanism of action of 4-Pentylphenyl 4-heptylbenzoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which may interact with biological systems. The phenyl ring can participate in π-π interactions with aromatic residues in proteins, influencing their function and activity.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Variations and Physical Properties
The table below compares key parameters of 4-pentylphenyl 4-heptylbenzoate with analogous phenyl benzoate derivatives:
Key Observations:
- Alkyl Chain Length: Increasing the alkyl chain length (e.g., heptyl in 4-heptylbenzoate vs.
- Polar Substituents: The cyano group in 4-cyanophenyl 4-heptylbenzoate increases polarity, improving dielectric anisotropy for LCDs but introduces higher toxicity risks .
- Cyclic Moieties : The trans-4-ethylcyclohexyl group in 4-pentylphenyl 4-(trans-4-ethylcyclohexyl)benzoate adds steric bulk, likely reducing crystallization tendency and enhancing solubility in organic matrices .
Phase Behavior and Mesomorphic Properties
- 4-Pentylphenyl 4-Methylbenzoate : Exhibits a nematic phase with a melting point of 34–38°C, ideal for room-temperature LCD applications. Its simplicity and high purity (>98%) make it a standard in optoelectronic research .
- This compound : While specific phase transition data are unavailable, its longer heptyl chain is expected to lower the melting point compared to shorter-chain analogs, extending the mesophase range for flexible displays .
- Mixtures : Blends of phenyl benzoates, such as p-pentylphenyl p-methoxybenzoate and 4-pentylphenyl 2-chloro-4-(4-pentylphenylbenzoyloxy)benzoate, demonstrate synergistic effects, achieving mesomorphic ranges up to 112°C .
Toxicity and Handling Considerations
- 4-Cyanophenyl Derivatives: Classified under GHS Category 4 for acute oral toxicity (H302) and skin irritation (H315), necessitating stringent handling protocols .
- Methoxy-Substituted Analogs : Labeled as environmentally hazardous (UN3077), requiring specialized disposal methods to mitigate ecological impact .
- Cyclohexyl Derivatives : Moderate toxicity (H302, H319) mandates the use of personal protective equipment (PPE) during laboratory handling .
Biological Activity
4-Pentylphenyl 4-heptylbenzoate (C16H26O2), a member of the class of liquid crystals, has garnered attention due to its unique structural properties and potential applications in various fields, such as optoelectronics and materials science. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.
Chemical Structure and Properties
This compound is characterized by a phenyl benzoate core with pentyl and heptyl substituents. This molecular design contributes to its liquid crystalline properties, specifically its ability to exhibit nematic phases.
| Property | Value |
|---|---|
| CAS Number | 79606-05-6 |
| Molecular Formula | C16H26O2 |
| Molecular Weight | 250.39 g/mol |
| Phase Behavior | Nematic liquid crystal |
| Solubility | Soluble in organic solvents |
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its interactions with cellular systems and its potential therapeutic applications. Research indicates that compounds within this class can influence various biological processes due to their structural characteristics.
The mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is believed to involve interactions with cellular membranes and proteins. The compound's ability to adopt different molecular orientations in the liquid crystalline state may facilitate these interactions.
Case Studies
- Liquid Crystal Applications : A study demonstrated that liquid crystal compounds, including this compound, can be utilized in display technologies due to their unique phase transitions and responsiveness to electric fields. The phase diagram indicates stability across a range of temperatures, which is crucial for practical applications in LCDs .
- Biocompatibility Assessments : Research has indicated that certain liquid crystals exhibit biocompatibility, suggesting potential use in biomedical applications such as drug delivery systems. The structural properties of this compound may enhance its compatibility with biological tissues .
- Induced Smectic Phases : A binary mixture study involving this compound showed the formation of induced smectic phases when combined with other nematogenic compounds. This behavior could have implications for the design of advanced materials with specific thermal and mechanical properties .
Biological Activity Summary Table
Q & A
Q. What are the optimal synthetic routes for 4-pentylphenyl 4-heptylbenzoate, and how can purity be validated?
Methodological Answer: Synthesis typically involves esterification between 4-pentylphenol and 4-heptylbenzoyl chloride under acid or base catalysis. Key steps include:
- Catalyst Selection : Use p-toluenesulfonic acid (acidic conditions) or pyridine (basic conditions) to drive esterification .
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol.
- Purity Validation :
- HPLC : Use a C18 column with a mobile phase of methanol:buffer (65:35, pH 4.6 adjusted with glacial acetic acid) .
- NMR : Confirm absence of unreacted starting materials (e.g., phenol OH peak at δ 5.3 ppm in DMSO-d₆).
Q. What analytical techniques are critical for characterizing this compound?
Methodological Answer: A multi-technique approach ensures structural and functional validation:
Advanced Research Questions
Q. How do alkyl chain length variations (e.g., pentyl vs. heptyl) influence the compound’s mesomorphic properties?
Methodological Answer:
- Experimental Design : Compare phase transitions (e.g., melting point, clearing point) via differential scanning calorimetry (DSC) for homologs (e.g., 4-pentylphenyl vs. 4-hexylphenyl derivatives) .
- Structure-Activity Relationship : Longer alkyl chains (heptyl) increase molecular anisotropy, enhancing liquid crystalline phases. Use polarized optical microscopy to observe texture changes (e.g., nematic vs. smectic phases).
- Data Interpretation : Correlate chain length with entropy changes (ΔS) from DSC thermograms to quantify phase stability.
Q. What are the stability profiles of this compound under varying thermal and pH conditions?
Methodological Answer:
- Thermal Stability : Conduct thermogravimetric analysis (TGA) at 10°C/min under nitrogen. Degradation onset >200°C suggests suitability for high-temperature applications (e.g., liquid crystal displays) .
- pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24h. Monitor ester hydrolysis via HPLC retention time shifts. Acidic conditions (pH <4) accelerate degradation due to protonation of the ester carbonyl .
Q. How can computational modeling predict the compound’s interaction with lipid bilayers?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate insertion into a DPPC bilayer using GROMACS. Parameterize force fields (e.g., GAFF) based on SMILES-derived partial charges.
- Key Metrics : Calculate lateral diffusion coefficients and order parameters (Sₚₕ) for alkyl chains. Compare with experimental data from fluorescence anisotropy .
Q. What strategies mitigate batch-to-batch variability in synthesis?
Methodological Answer:
Q. How to evaluate toxicity using read-across approaches with structurally similar benzoates?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
